
PhiKan 083
Vue d'ensemble
Description
PhiKan 083 est un dérivé de carbazole connu pour sa capacité à stabiliser la forme mutante de la protéine suppresseur de tumeur p53, spécifiquement la mutation Y220C. Ce composé a suscité un intérêt considérable dans la recherche sur le cancer en raison de son potentiel à restaurer la fonction normale de p53, qui est souvent mutée dans divers cancers .
Applications De Recherche Scientifique
Cancer Research
-
Breast Cancer Studies :
- PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.
- In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .
-
Combination Therapies :
- Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.
- Mechanistic Insights :
Drug Development
- Targeted Therapy :
Study on Binding Affinity and Stability
A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.
Parameter | Before Treatment | After Treatment (with this compound) |
---|---|---|
Half-life (minutes) | 3.8 | 15.7 |
Cell Viability (%) | N/A | ~30% at 125 µM after 48 hours |
Comparative Analysis with Other Compounds
The following table compares this compound with other compounds that stabilize p53:
Compound | Mechanism | Target Mutation | Binding Affinity (Kd) |
---|---|---|---|
This compound | Stabilizes mutant p53 | Y220C | ~167 µM |
CP-31398 | Stabilizes wild-type p53 | Wild-type | Not specified |
PRIMA-1Met | Restores function | Various mutants | Not specified |
PhiKan 9318 | Stabilizes mutant p53 | Various mutants | Not specified |
PhiKan 5196 | Stabilizes mutant p53 | Various mutants | Not specified |
Mécanisme D'action
PhiKan 083, also known as PhiKan-083 Hydrochloride or 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, is a carbazole derivative with significant implications in cancer research .
Target of Action
The primary target of this compound is the Y220C mutant of the p53 protein . This mutation creates a surface cavity in the p53 protein, destabilizing it . The p53 protein plays a crucial role in preventing cancer formation, thus making it a significant target for cancer research .
Mode of Action
This compound binds to the surface cavity of the Y220C p53 mutant, stabilizing it . The binding affinity (Kd) of this compound for p53 Y220C is 167 μM . This stabilization slows down the thermal denaturation rate of the p53 protein .
Biochemical Pathways
The stabilization of the p53 protein by this compound affects the p53 pathway, a critical pathway in cancer development and progression . The p53 protein acts as a tumor suppressor, and its proper functioning is crucial for preventing cancer . By stabilizing the p53 protein, this compound helps restore the normal function of the p53 pathway .
Result of Action
The stabilization of the p53 protein by this compound has several effects at the molecular and cellular levels. For instance, in Ln229 cells, this compound reduces cell viability by approximately 70 ± 5% when used at a concentration of 125 μM for 48 hours . Furthermore, when used in combination with NSC 123127 (1 μM), this compound enhances the pro-apoptotic activity in all variants of Ln229 cells .
Analyse Biochimique
Biochemical Properties
PhiKan 083 plays a crucial role in biochemical reactions, primarily through its interaction with the p53 protein. The compound binds to the surface cavity of the Y220C mutant of p53 with a dissociation constant (Kd) of 167 μM . This binding stabilizes the mutant protein, preventing its thermal denaturation and promoting its proper folding . Additionally, this compound has shown a relative binding affinity of 150 μM for p53 Y220C in Ln229 cells . The stabilization of p53 by this compound enhances its tumor suppressor functions, thereby inhibiting cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In engineered variants of Ln229 cells, this compound at a concentration of 125 μM for 48 hours resulted in approximately a 70% reduction in cell viability . This compound also enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with p53 wild-type, p53 Y220C, p53 G245S, and p53 R282W mutations . By stabilizing the p53 protein, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cancer cell viability and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the p53 protein. This compound binds to a surface cavity on the Y220C mutant of p53, stabilizing the protein and preventing its thermal denaturation . This stabilization allows the mutant p53 to regain its tumor suppressor functions, including the activation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound enhances the pro-apoptotic activity of p53 by promoting its interaction with other pro-apoptotic proteins, thereby inducing cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solvent, this compound remains stable at -80°C for six months and at -20°C for one month . Over time, this compound continues to stabilize the p53 protein, maintaining its tumor suppressor functions and reducing cancer cell viability . Long-term studies have shown that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively stabilizes the p53 protein and inhibits cancer cell proliferation without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant stabilization of the p53 protein and inhibition of cancer cell proliferation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites further interact with the p53 protein, enhancing its stabilization and tumor suppressor functions . This compound also affects metabolic flux and metabolite levels, promoting the activation of pathways involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to the p53 protein and is distributed to various cellular compartments, including the nucleus and cytoplasm . This distribution is crucial for its stabilization of the p53 protein and its subsequent tumor suppressor functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the p53 protein and promotes its stabilization . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications enhance its binding interactions with the p53 protein and its overall efficacy in stabilizing the mutant protein and inhibiting cancer cell proliferation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : PhiKan 083 est synthétisé par une série de réactions chimiques impliquant des dérivés de carbazole. La voie de synthèse comprend généralement :
Formation du noyau carbazole : L'étape initiale implique la formation du noyau carbazole par des réactions de cyclisation.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle pour produire this compound en quantités importantes .
Analyse Des Réactions Chimiques
Types de réactions : PhiKan 083 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des propriétés chimiques différentes.
Réactifs et conditions courantes :
Agents oxydants : Les agents oxydants courants utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du carbazole, tandis que la réduction peut produire des formes réduites de this compound .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer : this compound est largement étudié pour son potentiel à stabiliser le p53 mutant, restaurant ainsi sa fonction de suppression tumorale. .
Développement de médicaments : Le composé est utilisé dans des études de développement de médicaments pour explorer son efficacité et sa sécurité en tant qu'agent anticancéreux potentiel.
Applications industrielles :
5. Mécanisme d'action
This compound exerce ses effets en se liant à la cavité de surface de la protéine p53 mutante (mutation Y220C). Cette liaison stabilise la protéine, empêchant sa dénaturation et restaurant sa fonction normale. Le mécanisme d'action du composé implique :
Affinité de liaison : this compound a une affinité de liaison (Kd) de 167 μM pour le mutant p53-Y220C.
Comparaison Avec Des Composés Similaires
PhiKan 083 est unique dans sa capacité à stabiliser spécifiquement le mutant Y220C de p53. Il existe d'autres composés ayant des fonctions similaires :
Activité Biologique
PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.
- Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
- Purity: ≥99%
- Molecular Weight: 267.33 g/mol
- Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .
This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .
Research Findings
Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:
Case Studies
- Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
- Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .
Propriétés
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-36-5 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.